8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde
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Overview
Description
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is a chemical compound known for its unique spiroacetal structure. This compound is characterized by a spiro linkage between two oxygen-containing rings, making it a member of the spiroacetal family. Spiroacetals are significant in various natural products and have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiroacetal linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry .
Industrial Production Methods
the principles of spiroacetal synthesis can be scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiroacetal carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carboxylic acid.
Reduction: 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-methanol.
Substitution: Various substituted spiroacetal derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiroacetal compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets and pathways. The spiroacetal structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A simpler spiroacetal with two oxygen atoms in the ring system.
1,6,9-Trioxaspiro[4.5]decane: A related compound with an additional oxygen atom in the ring system.
Spiroacetals in natural products: Various natural products contain spiroacetal structures, such as monensin A and berkelic acid.
Uniqueness
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is unique due to its specific spiroacetal structure and the presence of an aldehyde group.
Properties
CAS No. |
918901-88-9 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
8-methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde |
InChI |
InChI=1S/C10H16O4/c1-9(8-11)6-7-12-10(14-13-9)4-2-3-5-10/h8H,2-7H2,1H3 |
InChI Key |
BWEJVRKCRHDNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(CCCC2)OO1)C=O |
Origin of Product |
United States |
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